4-(Nitrooxy)butyl butanoate
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Overview
Description
4-(Nitrooxy)butyl butanoate is a nitric oxide donor compound that has garnered attention for its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is known for its ability to release nitric oxide, which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrooxy)butyl butanoate typically involves the esterification of 4-(Nitrooxy)butanol with butanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Nitrooxy)butyl butanoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitrate esters.
Reduction: The nitrooxy group can be reduced to form hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrate esters.
Reduction: Hydroxylamines.
Substitution: Corresponding substituted esters.
Scientific Research Applications
4-(Nitrooxy)butyl butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a nitric oxide donor in various chemical reactions.
Biology: Studied for its role in nitric oxide release and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including vasodilation and anti-inflammatory effects.
Industry: Utilized in the production of polymers and coatings to improve product quality and efficiency.
Mechanism of Action
The primary mechanism of action of 4-(Nitrooxy)butyl butanoate involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound releases nitric oxide through the cleavage of the nitrooxy group, which then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .
Comparison with Similar Compounds
- 4-(Nitrooxy)butyl acetate
- 4-(Nitrooxy)butyl propanoate
- 4-(Nitrooxy)butyl pentanoate
Comparison: 4-(Nitrooxy)butyl butanoate is unique due to its specific ester linkage with butanoic acid, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of nitric oxide release and varying degrees of stability under different conditions .
Biological Activity
4-(Nitrooxy)butyl butanoate, identified by its CAS number 1100273-14-0, is a nitrooxy compound that has garnered attention for its diverse biological activities. This article reviews the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrooxy group, which is known to confer various biological activities. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H15NO4
- Molecular Weight : 189.21 g/mol
The biological activity of this compound is largely attributed to its ability to release nitric oxide (NO), a signaling molecule involved in numerous physiological processes. The release of NO can lead to:
- Vasodilation : NO acts on vascular smooth muscle cells, promoting relaxation and increasing blood flow.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, particularly against biofilms associated with various pathogens.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in tissues.
Biological Activity Overview
Research has indicated that nitrooxy compounds like this compound can influence several biological systems. Below is a summary of its key activities:
Case Studies and Research Findings
- Vasodilatory Effects : A study demonstrated that this compound significantly increases vasodilation in isolated rat aorta segments, suggesting its potential use in treating cardiovascular diseases.
- Antimicrobial Activity : In vitro studies have shown that this compound inhibits the growth of Staphylococcus epidermidis biofilms, which are notorious for their resistance to conventional antibiotics. The minimum biofilm eradication concentration (MBEC) was found to be significantly lower than that of standard treatments, indicating enhanced efficacy against biofilm-associated infections .
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses in macrophages, leading to decreased production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other nitro-containing compounds:
Properties
IUPAC Name |
4-nitrooxybutyl butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-2-5-8(10)13-6-3-4-7-14-9(11)12/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAHXNFALPURE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648848 |
Source
|
Record name | 4-(Nitrooxy)butyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100273-14-0 |
Source
|
Record name | 4-(Nitrooxy)butyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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